BenchChemオンラインストアへようこそ!

Nelivaptan

Receptor Pharmacology Binding Assay Selectivity Profile

Nelivaptan is a non-peptide, orally active vasopressin V1b receptor antagonist with unrivaled selectivity for the V1b (V3) subtype. Unlike V2 (tolvaptan) or V1a (relcovaptan) antagonists, it specifically targets the HPA axis by blocking AVP-induced ACTH release without confounding renal or vascular effects. Preclinically validated in elevated plus-maze and forced swim tests, it enables precise dissection of V1b-mediated stress pathways. Sourced as a high-purity (≥98%) research tool, it bridges translational psychiatry from rodent models to biomarker-defined MDD clinical trials.

Molecular Formula C30H32ClN3O8S
Molecular Weight 630.1 g/mol
CAS No. 439687-69-1
Cat. No. B1678018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelivaptan
CAS439687-69-1
Synonyms1-(5-chloro-1-((2,4-dimethoxyphenyl)sulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl)-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide
SSR 149415
SSR-149415
SSR149415
Molecular FormulaC30H32ClN3O8S
Molecular Weight630.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
InChIInChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1
InChIKeyNJXZWIIMWNEOGJ-WEWKHQNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nelivaptan (CAS 439687-69-1) for Sale: V1b-Selective Vasopressin Antagonist for Stress-Related Psychiatric Research


Nelivaptan (SSR149415) is a non-peptide, orally active vasopressin receptor antagonist characterized by its high selectivity for the V1b (V3) receptor subtype [1]. Preclinical studies demonstrate that it functions as a full antagonist, potently inhibiting arginine vasopressin (AVP)-induced Ca2+ increase and corticotropin secretion . The compound has been advanced to Phase II clinical trials for the treatment of stress-related disorders, specifically major depressive disorder (MDD) and generalized anxiety disorder (GAD) [2].

Procurement Note: Why Vasopressin Antagonists Are Not Interchangeable and Nelivaptan is Preferred for CNS Studies


Vasopressin receptor antagonists constitute a pharmacologically diverse class where receptor subtype selectivity fundamentally determines biological outcome. A V2-selective antagonist like tolvaptan is used for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) due to its action on renal water retention, while a V1a-selective antagonist like relcovaptan modulates vascular and uterine contraction [1]. Nelivaptan is unique within this class for its high V1b selectivity, which targets the hypothalamic-pituitary-adrenal (HPA) axis. This makes it an essential research tool for studying stress-related psychiatric disorders where V1b receptors in the anterior pituitary and brain are implicated, and substituting it with a V2 or V1a antagonist would fundamentally alter the experimental model [2].

Nelivaptan Comparative Data Sheet: Binding Affinity, Selectivity, and In Vivo Efficacy Against Vasopressin Analogs


Receptor Binding Profile: V1b Affinity and Selectivity vs. V1a, V2, and Oxytocin Receptors

Nelivaptan demonstrates high-affinity binding to the V1b receptor with Ki values of 1.3 nM for recombinant rat V1b and 3.7 nM for native rat V1b receptors. Critically, it displays a selectivity window of >70-fold for V1b over V1a, V2, and oxytocin receptors, a key differentiating factor from non-selective or dual antagonists . In contrast, the V2-selective antagonist tolvaptan exhibits a Ki of 0.43 nM for the human V2 receptor but has negligible affinity for V1b . The dual V1a/V2 antagonist conivaptan has Ki values of 0.48 nM for V1a and 3.04 nM for V2, with no reported V1b activity . This data underscores Nelivaptan's unique and selective V1b antagonism.

Receptor Pharmacology Binding Assay Selectivity Profile

Human V1b Receptor Binding Affinity: Nelivaptan vs. Other Vaptans

Nelivaptan exhibits high affinity for the human V1b receptor with a Ki of 0.600 nM, as determined by displacement of [3H]Arg8-vasopressin from human V1b receptors expressed in CHO-K1 cells [1]. This affinity is comparable to that of the V2-selective antagonist tolvaptan for its primary target (Ki = 0.43 nM for human V2) and the V1a-selective antagonist relcovaptan (Ki = 1.1-6.3 nM for human V1a). However, none of these comparators bind the human V1b receptor with significant affinity . This data confirms Nelivaptan's unique status as a high-affinity, selective human V1b antagonist.

Human Receptor Pharmacology Binding Affinity Species Comparison

In Vivo Functional Antagonism: Oral Efficacy in Stress-Induced ACTH Release

Nelivaptan demonstrates oral efficacy in vivo by dose-dependently inhibiting AVP-induced increases in plasma corticotropin (ACTH) levels in conscious rats. A significant effect is observed at 3 mg/kg i.p. and 10 mg/kg p.o., with the effect lasting for more than 4 hours at the 10 mg/kg oral dose [1]. This contrasts with V2-selective antagonists like mozavaptan and tolvaptan, which have no reported effect on stress-induced ACTH release, as their primary site of action is the renal collecting duct [2]. The V1a-selective antagonist relcovaptan, while orally active, does not target the pituitary V1b receptor and thus does not directly modulate the HPA axis in the same manner [3].

In Vivo Pharmacology Stress Models ACTH Secretion

Clinical Development Status: Advanced Phase II Data in MDD and GAD

Nelivaptan has been evaluated in four randomized, double-blind, placebo-controlled Phase II studies for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD) [1]. This advanced stage of clinical development is not matched by other V1b-selective antagonists. For example, relcovaptan (V1a-selective) and tolvaptan (V2-selective) have different clinical indications (preterm labor and hyponatremia/ADPKD, respectively), and no other V1b-selective antagonist has reached this stage of development for psychiatric indications [2]. A precision medicine program is currently evaluating nelivaptan in a biomarker-defined subset of MDD patients with HPA axis dysfunction [3].

Clinical Trials Depression Anxiety Translational Research

Preclinical Behavioral Efficacy: Anxiolytic and Antidepressant-Like Effects in Rodent Models

In rodent models of anxiety and depression, Nelivaptan (SSR149415) has demonstrated consistent anxiolytic- and antidepressant-like effects. For example, it increased the time spent in the open arms of the elevated plus-maze and reduced immobility time in the forced swim test, two classic models sensitive to anxiolytics and antidepressants, respectively [1]. A direct comparator study showed that Nelivaptan and the CRF1 antagonist CP-154,526 have overlapping but distinct behavioral profiles, with Nelivaptan showing efficacy in models where CRF1 antagonists are less effective [2]. This supports its unique mechanism of action in stress-related disorders. In contrast, V2-selective antagonists like tolvaptan have no reported efficacy in these behavioral models, as their peripheral mechanism does not directly target brain circuits involved in mood regulation [3].

Behavioral Pharmacology Animal Models Anxiolytic Antidepressant

Nelivaptan Research Applications: From HPA Axis Studies to Precision Psychiatry Models


Investigating the Role of V1b Receptors in HPA Axis Regulation and Stress Response

Researchers can utilize Nelivaptan as a selective pharmacological tool to dissect the specific contribution of V1b receptors to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking V1b receptors in the anterior pituitary, Nelivaptan allows for the selective modulation of ACTH and cortisol release without affecting V1a-mediated vascular responses or V2-mediated renal water retention. This is essential for studies aimed at understanding the pathophysiology of stress-related disorders where HPA axis dysfunction is implicated [1].

Preclinical Modeling of Stress-Related Psychiatric Disorders (Anxiety and Depression)

Nelivaptan is a valuable tool for researchers modeling anxiety and depression in rodents. Its demonstrated efficacy in classic behavioral tests like the elevated plus-maze and forced swim test, combined with its unique V1b-selective mechanism, allows for the investigation of novel pathways in stress-related disorders. It can be used to compare and contrast the effects of modulating the vasopressin system versus traditional monoaminergic or CRF1-targeted approaches [2].

Translational Research and Precision Medicine for Major Depressive Disorder (MDD)

Given its advanced clinical development, Nelivaptan serves as a critical reference compound for translational research in psychiatry. Current programs are evaluating its efficacy in a biomarker-defined subset of MDD patients with underlying HPA axis dysfunction, representing a precision medicine approach. Researchers can use Nelivaptan to model this approach in preclinical settings, correlating behavioral and neuroendocrine biomarkers with therapeutic response, thereby bridging the gap between animal models and human clinical trials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelivaptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.